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Compound of Interest

Compound Name: 1,8-Diphenyl-9H-carbazole

Cat. No.: B15062095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 1,8-
Diphenyl-9H-carbazole, a heterocyclic aromatic compound of significant interest in materials

science and pharmaceutical research. Due to the limited availability of direct experimental

spectra for this specific isomer, this document presents a combination of established

experimental protocols for similar carbazole derivatives and predicted spectroscopic data

based on foundational chemical principles and existing literature on related compounds.

Introduction to 1,8-Diphenyl-9H-carbazole
Carbazole and its derivatives are key structural motifs in a vast array of functional organic

materials and biologically active molecules. The substitution pattern on the carbazole core

profoundly influences its electronic, photophysical, and pharmacological properties. The 1,8-

diphenyl substitution introduces significant steric hindrance, which can impact molecular

planarity, crystal packing, and intermolecular interactions, thereby tuning its material properties.

Spectroscopic analysis is paramount for the structural elucidation and purity assessment of

such compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and

Fourier-Transform Infrared (FT-IR) spectroscopic data for 1,8-Diphenyl-9H-carbazole. These
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predictions are based on the analysis of the parent carbazole molecule and the known

substituent effects of phenyl groups on aromatic systems.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 1,8-Diphenyl-9H-carbazole

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2, H-7 7.30 - 7.40 d ~ 7.5

H-3, H-6 7.15 - 7.25 t ~ 7.5

H-4, H-5 8.05 - 8.15 d ~ 7.8

N-H 8.20 - 8.40 br s -

Phenyl H (ortho) 7.50 - 7.60 m -

Phenyl H (meta, para) 7.35 - 7.45 m -

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: The broad singlet (br s) for the N-H proton

is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,8-Diphenyl-9H-carbazole
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Carbon Atoms Predicted Chemical Shift (δ, ppm)

C-1, C-8 133 - 136

C-2, C-7 120 - 123

C-3, C-6 126 - 129

C-4, C-5 111 - 114

C-4a, C-4b 123 - 126

C-8a, C-9a 139 - 142

Phenyl C (ipso) 140 - 143

Phenyl C (ortho) 129 - 132

Phenyl C (meta) 128 - 131

Phenyl C (para) 127 - 130

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Representative FT-IR Data
Table 3: Representative FT-IR Vibrational Frequencies for 1,8-Diphenyl-9H-carbazole

Vibrational Mode Frequency Range (cm⁻¹) Intensity

N-H Stretch 3400 - 3450 Medium, Sharp

Aromatic C-H Stretch 3000 - 3100 Medium

C=C Aromatic Ring Stretch 1600 - 1620, 1450 - 1500 Strong, Medium

C-N Stretch 1310 - 1340 Strong

Aromatic C-H Out-of-Plane

Bend
720 - 760 Strong

Sample Preparation: KBr pellet.
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Experimental Protocols
The following are detailed, generalized methodologies for conducting NMR and FT-IR analyses

on carbazole derivatives like 1,8-Diphenyl-9H-carbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the 1,8-Diphenyl-9H-carbazole sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not

already present in the solvent.

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength for better resolution.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: -2 to 12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Spectral Width: 0 to 200 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the solvent or TMS peak.

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly dry both the 1,8-Diphenyl-9H-carbazole sample and spectroscopic grade

potassium bromide (KBr) to remove any moisture.

Grind 1-2 mg of the sample with approximately 100-200 mg of KBr in an agate mortar until

a fine, homogeneous powder is obtained.

Transfer the powder to a pellet-forming die.

Press the powder under high pressure (8-10 tons) using a hydraulic press to form a

transparent or translucent pellet.

Instrument Parameters:

Spectrometer: A standard FT-IR spectrometer.
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Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: Run a background scan with an empty sample compartment or a pure KBr

pellet.

Data Acquisition and Processing:

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

chemical structure of the target compound.
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Caption: General workflow for the spectroscopic analysis of 1,8-Diphenyl-9H-carbazole.

Caption: Chemical structure of 1,8-Diphenyl-9H-carbazole with atom numbering.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1,8-Diphenyl-9H-carbazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15062095#spectroscopic-analysis-of-1-8-diphenyl-
9h-carbazole-nmr-ft-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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